molecular formula C13H10IN3O2S B1404366 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine CAS No. 889451-27-8

7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine

Cat. No. B1404366
M. Wt: 399.21 g/mol
InChI Key: SRVCFXSYVHUCOB-UHFFFAOYSA-N
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Description

“7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine” is a chemical compound with the CAS Number: 889451-27-8 . It has a molecular weight of 399.21 . The IUPAC name for this compound is 7-iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 . This code provides a unique representation of the compound’s molecular structure.

It should be stored at a temperature of 28°C . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Scientific Research Applications

Synthesis Methods

  • Researchers have developed various methods for synthesizing pyrrolo[2,3-b]pyrazines, a category that includes compounds like 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine. One method involves the thermal cyclization of pyrazinylhydrazones, leading to the formation of substituted 5H-pyrrolo[2,3-b]pyrazines (Clark, Parrick, & Dorgan, 1976). Another approach is the palladium-catalyzed heteroannulation process from N-(3-chloropyrazin-2-yl)-methanesulfonamide and alkynes, which efficiently yields 6-substituted-5H-pyrrolo[2,3-b]pyrazines (Hopkins & Collar, 2004).

Optoelectronic Applications

  • Pyrrolopyrazines, including 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine, are studied for their potential in organic optoelectronic materials. Research on the synthesis of dipyrrolopyrazine derivatives shows these compounds may have promising applications in this field due to their optical and thermal properties (Meti et al., 2017).

Antiproliferative Activity

  • Some pyrrolo[2,3-b]pyrazine derivatives demonstrate significant antiproliferative activity. One study identified a compound, 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile, with strong antiproliferative properties against certain cancer cell lines, suggesting potential applications in cancer treatment (Dubinina et al., 2006).

Peptidomimetics Synthesis

  • 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics have been synthesized, providing insights into the use of these compounds in the development of new biomimetic materials (Biitseva et al., 2015).

Safety And Hazards

The safety information for this compound can be found in its MSDS . It’s important to handle this compound with appropriate safety measures to prevent any potential hazards.

properties

IUPAC Name

7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCFXSYVHUCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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